molecular formula C19H23NO B049089 4-[3-(4-Phenylphenyl)propyl]morpholine CAS No. 119637-69-3

4-[3-(4-Phenylphenyl)propyl]morpholine

Cat. No.: B049089
CAS No.: 119637-69-3
M. Wt: 281.4 g/mol
InChI Key: RWXJOFLQRAFOPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Name: 4-[3-(4-Phenoxymethylphenyl)propyl]morpholine Synonyms: Fomocaine, Erbocain, Panacain CAS No.: 17692-39-6 Molecular Formula: C₂₀H₂₅NO₂ Molecular Weight: 311.42 g/mol Key Properties:

  • A potent topical local anesthetic with low systemic toxicity .
  • Synthesized via a modified Willgerodt-Kindler reaction, avoiding hazardous intermediates like o-chloromethyl derivatives .
  • Structural features include a morpholine ring linked to a 4-phenoxymethylphenyl group via a three-carbon propyl chain.

Properties

CAS No.

119637-69-3

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

4-[3-(4-phenylphenyl)propyl]morpholine

InChI

InChI=1S/C19H23NO/c1-2-6-18(7-3-1)19-10-8-17(9-11-19)5-4-12-20-13-15-21-16-14-20/h1-3,6-11H,4-5,12-16H2

InChI Key

RWXJOFLQRAFOPO-UHFFFAOYSA-N

SMILES

C1COCCN1CCCC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C1COCCN1CCCC2=CC=C(C=C2)C3=CC=CC=C3

Synonyms

4-(3-bibenzyl-4-yl-propyl)morpholine
BYP-morpholine

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
4-[3-(4-Phenoxymethylphenyl)propyl]morpholine 17692-39-6 C₂₀H₂₅NO₂ 311.42 Phenoxymethylphenyl, propyl chain Topical local anesthetic
Pramocaine 140-65-8 C₁₇H₂₇NO₃ 293.40 4-Butoxyphenoxy Surface anesthetic
4-(3-(3-Bromophenyl)propyl)morpholine 1133116-11-6 C₁₃H₁₆BrNO 284.19 3-Bromophenyl Industrial research
Fenpropimorph 67306-03-0 C₂₀H₃₃NO 303.49 tert-Butylphenyl, methyl groups Agricultural fungicide

Research Findings and Trends

  • Substituent Effects : Alkoxy groups (e.g., butoxy in pramocaine) enhance lipophilicity, prolonging anesthetic action, while halogens (e.g., bromine) may introduce reactivity constraints .
  • Therapeutic Versatility : Morpholine derivatives exhibit diverse applications—from anesthetics to antioxidants—depending on functional group modifications (e.g., sulfonyl groups for NRF2 activation) .
  • Synthetic Advantages : Fomocaine’s synthesis avoids hazardous intermediates, emphasizing greener methodologies in industrial production .

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